molecular formula C13H9F3IN3O2 B11778413 N-(6-Iodopyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide

N-(6-Iodopyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B11778413
M. Wt: 423.13 g/mol
InChI Key: NJFKNFQTVYCKRC-UHFFFAOYSA-N
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Description

N-(6-Iodopyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide: is a complex organic compound that features both iodopyridazine and trifluoromethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Iodopyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Iodopyridazine Core: Starting with a pyridazine derivative, iodination is carried out using iodine and an oxidizing agent such as hydrogen peroxide.

    Introduction of the Trifluoromethoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where a trifluoromethoxyphenyl group is introduced to the acetamide backbone.

    Coupling Reaction: The final step involves coupling the iodopyridazine core with the trifluoromethoxyphenyl acetamide under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the iodopyridazine moiety.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the acetamide group to an amine.

    Substitution: The iodopyridazine group can participate in substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under conditions like palladium-catalyzed cross-coupling.

Major Products

    Oxidation: Products may include oxidized derivatives of the iodopyridazine moiety.

    Reduction: Reduced forms of the acetamide group, such as amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology

    Biological Probes: Used in the design of probes for imaging and studying biological systems.

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents:

Industry

    Chemical Manufacturing: Used in the synthesis of other complex organic molecules.

    Pharmaceutical Industry: Applications in the production of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of N-(6-Iodopyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Bromopyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide
  • N-(6-Chloropyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide
  • N-(6-Fluoropyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide

Uniqueness

N-(6-Iodopyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide is unique due to the presence of the iodine atom, which can participate in specific reactions and interactions that other halogenated derivatives may not. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C13H9F3IN3O2

Molecular Weight

423.13 g/mol

IUPAC Name

N-(6-iodopyridazin-3-yl)-2-[3-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C13H9F3IN3O2/c14-13(15,16)22-9-3-1-2-8(6-9)7-12(21)18-11-5-4-10(17)19-20-11/h1-6H,7H2,(H,18,20,21)

InChI Key

NJFKNFQTVYCKRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CC(=O)NC2=NN=C(C=C2)I

Origin of Product

United States

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